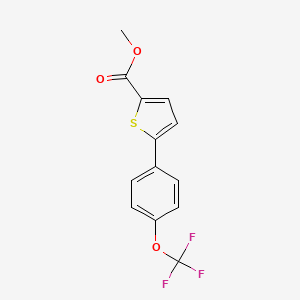

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O3S/c1-18-12(17)11-7-6-10(20-11)8-2-4-9(5-3-8)19-13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKHAPAXGSGYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such complex molecules due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction allows for the efficient assembly of complex organic molecules under mild conditions, making it suitable for both laboratory and industrial applications.

Key Steps in Synthesis

- Preparation of Reagents : A boron reagent is prepared alongside an aryl halide.

- Reaction Conditions : The reaction is facilitated using a palladium catalyst under functional group-tolerant conditions.

- Product Isolation : The final product is isolated through standard purification techniques.

This compound exhibits several biological activities that make it a candidate for further research in medicinal chemistry.

Potential Biological Activities

- Anticancer Activity : Preliminary studies suggest that compounds with similar thiophene structures may exhibit anticancer properties by inhibiting tubulin polymerization and inducing cell cycle arrest. The trifluoromethoxy group may enhance biological interactions through modulation of molecular recognition processes.

- Anti-inflammatory Effects : Thiophene derivatives have shown promise in reducing inflammation. The introduction of the trifluoromethoxy group could influence interaction with inflammatory pathways, although specific data on this compound is limited.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Mechanisms

Research indicates that thiophene derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing significant anti-proliferative effects.

Case Study 2: Anti-inflammatory Activity

A study focused on thiophene derivatives demonstrated their ability to reduce pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in models of inflammation. Compounds were shown to significantly inhibit cytokine expression at doses comparable to traditional anti-inflammatory drugs.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits tubulin polymerization and induces cell cycle arrest | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Antioxidant | Prevents oxidative stress-related diseases |

Industrial Applications

While specific industrial applications of this compound are not extensively documented, its unique structural properties suggest potential uses in:

- Organic Electronics : Due to its electronic properties, it could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Material Science : Its stability and reactivity may be advantageous in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action for Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic synthesis, it may act as a reactive intermediate, while in material science, it may contribute to the formation of polymeric structures.

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-Carboxylates

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

Electronic and Steric Effects

- Trifluoromethoxy (–OCF₃) vs. Alkoxy (–OR): The –OCF₃ group in the target compound is more electron-withdrawing than alkoxy substituents (e.g., –OCH₃ or –OC₂H₅), which could enhance stability against oxidation and alter charge distribution in LCs or electronic materials .

- Hydroxyl (–OH) vs. Trifluoromethoxy: The hydroxyl group in Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate introduces polarity and hydrogen-bonding capability, making it suitable for aqueous-phase reactions or as a synthetic intermediate .

Mesophase Behavior in Liquid Crystals

- Thienothiophene-based LCs (e.g., alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate) exhibit SmC mesophases with broader temperature ranges compared to simple thiophene-phenyl systems. The fused thienothiophene core enhances π-conjugation, stabilizing the mesophase .

- The target compound’s trifluoromethoxy substituent may further modulate mesophase stability due to its steric bulk and electronic effects, though direct data are unavailable.

Biological Activity

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry and material science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1261530-65-7

- Molecular Formula : C13H9F3O3S

- Molecular Weight : 286.27 g/mol

- SMILES : COC(=O)C1=CC(=C(S1)C(F)(F)F)C1=CC=CC=C1

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction allows for the efficient assembly of complex organic molecules under mild conditions, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is not extensively documented; however, its structural characteristics suggest several potential mechanisms:

- Anticancer Activity : Preliminary studies indicate that compounds with similar thiophene structures exhibit anticancer properties, potentially through inhibition of tubulin polymerization and cell cycle arrest . The trifluoromethoxy group may enhance biological interactions by modulating molecular recognition processes.

- Anti-inflammatory Effects : Compounds in the thiophene family have shown promise in reducing inflammation. The introduction of the trifluoromethoxy group could influence the compound's interaction with inflammatory pathways, although specific data for this compound is limited.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Study on Anticancer Activity

A study investigated the effects of related thiophene derivatives on various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50 values in the low micromolar range . Although specific data on this compound is not available, its structural similarities suggest potential effectiveness.

Structure-Activity Relationship (SAR)

Research on related compounds has established a SAR profile indicating that modifications to the thiophene ring and substituents can significantly influence biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethoxy enhances the potency against specific targets .

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Anticancer Activity | Anti-inflammatory Potential | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 1261530-65-7 | TBD | TBD | TBD |

| Related Thiophene Derivative A | XXXXXX | IC50 = 12 µM | Moderate | High |

| Related Thiophene Derivative B | YYYYYY | IC50 = 8 µM | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between methyl 5-bromothiophene-2-carboxylate and 4-(trifluoromethoxy)phenylboronic acid. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equiv.) .

- Solvent System : THF/water (2:1 v/v) at 80°C under inert atmosphere .

- Base : K₂CO₃ (3–5 equiv.) for deprotonation .

Post-reaction purification via column chromatography (silica gel, DCM) typically yields >85% purity . Adjusting equivalents of boronic acid (1.2–1.5 equiv.) minimizes residual starting material.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the thiophene ring (δ 7.2–7.8 ppm) and trifluoromethoxy group (δ 4.3–4.5 ppm for adjacent protons) are diagnostic. Overlapping signals are resolved using 2D COSY or HSQC .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 317.05) .

- Elemental Analysis : Carbon/hydrogen ratios must align with theoretical values (C: 49.8%, H: 2.8%) to confirm purity .

Q. How does the trifluoromethoxy substituent influence the compound’s electronic properties compared to other substituents?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, reducing electron density on the thiophene ring. Comparative studies with -OCH₃ or -Cl substituents show:

- Hammett Constants : σₚ = 0.35 for -OCF₃ vs. σₚ = 0.12 for -OCH₃, indicating stronger electron withdrawal .

- Lipophilicity (logP) : Increases by ~0.5 units compared to -OCH₃, improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results in studies involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Use qNMR to verify >95% purity and quantify impurities .

- Assay Conditions : Standardize cell-based assays (e.g., ATP levels, pH, serum concentration) to minimize variability. For enzyme inhibition studies, validate IC₅₀ values using multiple substrate concentrations .

- Solvent Effects : DMSO concentrations >0.1% may artifactually modulate activity; use lower stock solutions or solvent controls .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (PDB IDs) of target proteins. Focus on π-π stacking between the thiophene ring and aromatic residues (e.g., Phe in ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., -OCF₃ vs. -CF₃) on bioactivity using datasets from PubChem BioAssay .

Q. How do reaction byproducts form during synthesis, and what strategies suppress their formation?

- Methodological Answer : Common byproducts include:

- Homocoupling Products : From oxidative dimerization of boronic acid. Mitigate by degassing solvents and maintaining inert conditions .

- Ester Hydrolysis : Hydrolysis of the methyl ester under basic conditions. Control pH (<9.0) and avoid prolonged heating .

- Byproduct Table :

| Byproduct | Cause | Mitigation |

|---|---|---|

| Bis(thiophene) | Pd catalyst excess | Limit Pd to <0.1 equiv. |

| Ester-free acid | Moisture exposure | Use molecular sieves |

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-deficient thiophene ring (due to -OCF₃) facilitates NAS at the 3- and 4-positions. Evidence includes:

- Kinetic Studies : Second-order rate constants (k₂) increase 10-fold with -OCF₃ vs. -OCH₃ in reactions with amines .

- DFT Calculations : LUMO orbitals localize on the thiophene ring (-5.2 eV), confirming susceptibility to nucleophilic attack .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.